ROMK Potency Advantage Over First-Generation Tool Compounds VU590 and VU591 by Thallium Flux Assay
In the standardized thallium flux assay using HEK293 cells expressing human Kir1.1, the target compound inhibits ROMK with IC50 values of 40–53 nM [1]. This represents an approximately 5- to 7-fold improvement in potency over the widely used tool compounds VU590 (IC50=290 nM) and VU591 (IC50=240 nM) .
| Evidence Dimension | IC50 for ROMK (Kir1.1) inhibition |
|---|---|
| Target Compound Data | IC50 = 40–53 nM (thallium flux assay, HEK293-hKir1.1 cells) |
| Comparator Or Baseline | VU590: IC50 = 290 nM; VU591: IC50 = 240 nM (thallium flux assay, HEK293 cells) |
| Quantified Difference | Target compound is ~5.5–7.3-fold more potent than VU590 and ~4.5–6.0-fold more potent than VU591 |
| Conditions | Thallium flux assay in HEK293 cells expressing human Kir1.1, 30 min incubation, 384-well FLIPR-Tetra instrument |
Why This Matters
The higher potency of the target compound permits lower working concentrations in cell-based diuretic screening, potentially reducing solvent-related artifacts and dose-limiting off-target effects relative to first-generation ROMK inhibitors.
- [1] BindingDB BDBM50235198 (CHEMBL4066256). IC50=40, 43, 53, 53.4 nM against human and rat ROMK expressed in HEK293 and CHO cells by thallium flux and electrophysiology assays. View Source
